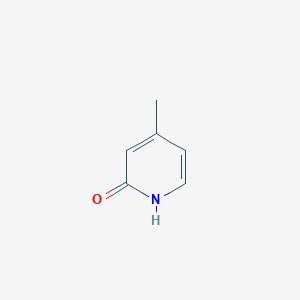

2-Hydroxy-4-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDRFJXGJQULGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299790 | |

| Record name | 2-Hydroxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91914-05-5, 13466-41-6 | |

| Record name | 2-Pyridinol, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13466-41-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13466-41-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-2-pyridone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE7V4GNL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Hydroxy-4-methylpyridine from 2-Amino-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-4-methylpyridine from 2-amino-4-methylpyridine. The core of this transformation lies in the diazotization of the primary aromatic amine followed by the hydrolysis of the resulting diazonium salt. This process is a fundamental and widely utilized method in organic synthesis for the conversion of aromatic amines into phenols or, in this case, hydroxypyridines. This guide will detail the reaction mechanism, provide a comprehensive experimental protocol, and present key data in a structured format.

Reaction Overview and Mechanism

The conversion of 2-amino-4-methylpyridine to this compound is a classic example of a diazotization-hydrolysis reaction.[1][2] This multi-step process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.[1][3] The nitrous acid then reacts with the primary amino group of 2-amino-4-methylpyridine to form a diazonium salt intermediate. This reaction is carefully conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][3]

Upon formation, the diazonium salt solution is heated. The diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by a water molecule in a nucleophilic aromatic substitution reaction. The subsequent loss of a proton yields the desired this compound.[4][5] It is crucial to understand that this compound exists in a tautomeric equilibrium with 4-methyl-2-pyridone.[6][7][8][9] The pyridone tautomer is generally the more stable form, particularly in the solid state and in polar solvents.

The overall transformation can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

The reaction mechanism involves the electrophilic attack of the nitrosonium ion (generated from nitrous acid) on the amino group, followed by dehydration to form the diazonium ion. This ion then undergoes nucleophilic attack by water.

Caption: Simplified reaction scheme for the synthesis.

Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the synthesis of a related hydroxypyridine derivative.[3]

Materials and Equipment:

-

2-Amino-4-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (NaOH) solution (50% w/w)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Preparation of the Acidic Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. The flask should be cooled in an ice bath during this addition. To this cooled acidic solution, slowly add 2-amino-4-methylpyridine while maintaining the temperature below 10 °C.

-

Diazotization: Cool the resulting solution to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the stirred amine solution via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. Vigorous stirring is essential during this step.

-

Hydrolysis of the Diazonium Salt: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt. Subsequently, remove the ice bath and gradually heat the reaction mixture to 80-95 °C. The evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a 50% w/w aqueous sodium hydroxide solution until a pH of 7-8 is achieved. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes.

| Parameter | Value/Range | Reference/Note |

| Reactants | ||

| 2-Amino-4-methylpyridine | 1.0 equivalent | Starting material |

| Sodium Nitrite | 1.1 - 1.5 equivalents | To ensure complete diazotization.[3] |

| Sulfuric Acid | Sufficient to maintain acidic pH | Typically a 10-20% aqueous solution. |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical for diazonium salt stability.[1][3] |

| Hydrolysis Temperature | 80 - 95 °C | To drive the hydrolysis to completion.[3] |

| Reaction Time (Diazotization) | 30 - 60 minutes | Post-addition stirring time. |

| Reaction Time (Hydrolysis) | Until N₂ evolution ceases | Varies with scale. |

| Product Information | ||

| Product Name | This compound | Also exists as 4-methyl-2-pyridone.[6] |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| Expected Yield | 60-75% | Yields can vary based on scale and purification. |

| Appearance | White to off-white solid |

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Always add acid to water, never the other way around.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid inhalation of dust and contact with skin and eyes.

-

The diazotization reaction can be exothermic and produce nitrogen oxides, which are toxic. The reaction should be well-ventilated, and the temperature must be carefully controlled.

-

Diazonium salts can be explosive when isolated in a dry state. For this synthesis, the diazonium salt is generated and used in situ in an aqueous solution, which significantly mitigates this risk. However, it is crucial to adhere to the low-temperature conditions.

-

The neutralization with a strong base is highly exothermic and should be performed slowly with cooling.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedure as necessary for their specific research needs, always prioritizing safety in the laboratory.

References

- 1. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 2. Diazotisation [organic-chemistry.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. 2-羟基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wuxibiology.com [wuxibiology.com]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methylpyridine, also known by its tautomeric name 4-methyl-2(1H)-pyridone, is a heterocyclic organic compound of significant interest in various scientific and industrial fields, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its versatile chemical nature, characterized by the tautomeric equilibrium between its enol and keto forms, governs its reactivity and makes it a valuable synthon for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its relevance in medicinal chemistry.

Physical Properties

This compound is typically an off-white to light brown crystalline powder.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13466-41-6 | [1][2] |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molecular Weight | 109.13 g/mol | [2] |

| Appearance | Off-white to light brown crystalline powder | [1] |

| Melting Point | 131-134 °C | [2] |

| Boiling Point | 186-187 °C at 12 mmHg | [2] |

| Density | ~1.11 g/cm³ (estimate) | [1] |

| Refractive Index | ~1.544 (estimate) | [1] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the interplay of its pyridine ring, the hydroxyl group, the methyl group, and its existence in a tautomeric equilibrium.

Tautomerism

A crucial chemical feature of this compound is its existence as a mixture of two tautomers in equilibrium: the hydroxy (enol) form and the pyridone (keto) form. The position of this equilibrium is sensitive to the solvent, temperature, and pH. In many common organic solvents and in the solid state, the pyridone form is generally favored due to its greater stability.

Caption: Tautomeric equilibrium of this compound.

Acidity and Basicity

Solubility

Based on information for related methylpyridines, this compound is expected to be moderately soluble in water and soluble in many organic solvents such as ethanol, acetone, and ethyl acetate.[4]

Spectroscopic Data

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm): 2.17 (s, 3H, CH₃), 6.05 (d, 1H), 6.30 (s, 1H), 7.22 (d, 1H), 13.17 (br s, 1H, OH/NH). (Note: Peak positions and multiplicities can vary depending on the solvent and the dominant tautomer) | [5] |

| ¹³C NMR | Expected signals for aromatic/olefinic carbons in the range of 100-160 ppm, a signal for the methyl carbon around 20 ppm, and a carbonyl carbon signal (for the pyridone tautomer) above 160 ppm. | General knowledge |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 109. Fragmentation may involve the loss of CO (from the pyridone form) or cleavage of the methyl group. | General knowledge |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H or N-H stretching (broad, ~3000-3400 cm⁻¹), C=O stretching (for the pyridone form, ~1650 cm⁻¹), and C=C/C=N stretching in the aromatic region. | General knowledge |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-hydroxypyridines involves the diazotization of the corresponding aminopyridine followed by hydrolysis. The following is an illustrative protocol adapted from a procedure for a similar compound.[6]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Dissolution: 2-Amino-4-methylpyridine is dissolved in a cooled aqueous solution of sulfuric acid.

-

Diazotization: The solution is maintained at a low temperature (0-5 °C) while an aqueous solution of sodium nitrite is added dropwise. This converts the amino group into a diazonium salt.

-

Hydrolysis: The reaction mixture is then heated, which causes the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

-

Work-up: After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide.

-

Extraction: The product is extracted from the aqueous solution using an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.

General Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to test include water, ethanol, ethyl acetate, or mixtures thereof.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals, for instance, in a vacuum oven, to remove any residual solvent.

Characterization by UV-Vis Spectroscopy to Study Tautomerism

Principle: The enol and keto tautomers of this compound have distinct electronic structures and will, therefore, exhibit different UV-Vis absorption spectra. By analyzing the spectra in different solvents, the position of the tautomeric equilibrium can be investigated.

Methodology:

-

Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., a non-polar solvent like cyclohexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like water or ethanol).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analyze the resulting spectra for the appearance and disappearance of absorption bands corresponding to the hydroxy and pyridone forms to qualitatively or quantitatively assess the tautomeric equilibrium in each solvent.

Relevance in Drug Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs. While this compound itself may not be a therapeutic agent, its derivatives are of significant interest. The ability to functionalize the pyridine ring, the hydroxyl/carbonyl group, and the methyl group allows for the creation of diverse chemical libraries for drug discovery.

For instance, a hypothetical derivative of this compound could be designed to act as an inhibitor of a key enzyme in a disease-related signaling pathway.

References

- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 2. 2-羟基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Human Metabolome Database: Showing metabocard for 4-Methylpyridine (HMDB0302405) [hmdb.ca]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. This compound(13466-41-6) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Hydroxy-4-methylpyridine (CAS: 13466-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylpyridine, also known by its tautomeric form 4-methyl-2(1H)-pyridinone, is a versatile heterocyclic organic compound with significant applications in medicinal chemistry, agrochemicals, and material science.[1][2] Its unique structural features, including the presence of a hydroxyl group and a methyl group on the pyridine ring, make it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is typically an off-white to yellow or light brown crystalline powder.[2][4] It exhibits tautomerism, existing in equilibrium between the hydroxy and pyridone forms, a phenomenon crucial to its reactivity and spectral characteristics. The pyridone tautomer is generally more stable.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 13466-41-6 | [1][3][5] |

| Molecular Formula | C₆H₇NO | [1][5] |

| Molecular Weight | 109.13 g/mol | [1][5] |

| Appearance | Off-white to yellow crystalline powder | [1][2] |

| Melting Point | 131-134 °C | [5] |

| Boiling Point | 186-187 °C at 12 mmHg | [5] |

| Density | 1.1143 g/cm³ (estimate) | [6] |

| Purity | ≥97% (HPLC) | [1] |

| Solubility | Soluble in water | |

| InChI | 1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | [5] |

| SMILES | Cc1ccnc(O)c1 | [5] |

Synthesis

A common route for the synthesis of this compound involves the diazotization of 2-amino-4-methylpyridine followed by hydrolysis. This method provides a reliable pathway to obtain the desired product.

Experimental Protocol: Synthesis from 2-Amino-4-methylpyridine

This protocol is based on established methods for the conversion of aminopyridines to hydroxypyridines.

Materials:

-

2-Amino-4-methylpyridine

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane or other suitable organic solvent

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine in a dilute solution of sulfuric acid in water. Cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.

-

Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to reflux. The diazonium salt will hydrolyze to form this compound. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a suitable base, such as sodium hydroxide, until a pH of 7-8 is reached. The product may precipitate out of the solution. Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

Spectroscopic Profile of 2-Hydroxy-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-methylpyridine (CAS No: 13466-41-6), also known as 4-Methyl-2(1H)-pyridinone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.22 | d | 6.5 | H-6 |

| 6.30 | s | - | H-3 |

| 6.05 | d | 6.5 | H-5 |

| 2.17 | s | - | -CH₃ |

| 13.17 | br s | - | -OH |

Solvent and frequency were not specified in the source.

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

A comprehensive, peer-reviewed IR peak table for this compound is not available in the public domain. However, based on the functional groups present, the following characteristic absorption bands can be anticipated:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 | O-H Stretch | Hydroxyl group (intramolecular H-bonding) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Methyl group C-H |

| ~1650 | C=O Stretch | Pyridinone carbonyl |

| 1600-1450 | C=C Stretch | Aromatic ring |

| ~1250 | C-O Stretch | Hydroxyl group |

Mass Spectrometry (MS)

Detailed, experimentally verified mass spectrometry fragmentation data for this compound is not publicly available. The molecular weight of this compound is 109.13 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 109. Common fragmentation patterns could involve the loss of CO (m/z = 81) or the methyl group (m/z = 94).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Materials & Equipment:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Pipettes and vials

-

Glass wool

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials & Equipment:

-

This compound sample

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residues.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane or Methanol)

-

Autosampler vial with cap

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) of this compound in a volatile organic solvent (e.g., 1 mL of dichloromethane) in a clean vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Sample Injection:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

-

Data Processing:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that specific peak.

-

Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways to support the structure.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Hydroxy-4-methylpyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylpyridine (CAS No. 13466-41-6), a heterocyclic organic compound of significant interest in medicinal chemistry and as a versatile synthetic intermediate. This document details its molecular structure, physicochemical properties, and tautomeric nature. Furthermore, it presents detailed experimental protocols for its synthesis and characterization by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct biological activities and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide explores the notable anticancer and anti-inflammatory activities of its close derivatives, particularly its 2-amino analogues, providing context for its potential applications in drug discovery and development.

Molecular Structure and Chemical Formula

This compound, also known as 4-methyl-2(1H)-pyridinone, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with a hydroxyl group at the 2-position and a methyl group at the 4-position.

Chemical Formula: C₆H₇NO[1][2][3]

Molecular Weight: 109.13 g/mol [2][3]

Tautomerism: An important characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 4-methyl-2(1H)-pyridinone. In many solvents and in the solid state, the pyridone form is the predominant tautomer. This equilibrium is a critical consideration in its reactivity and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 13466-41-6 | [3] |

| Appearance | White to off-white or pale brown crystalline powder | [4] |

| Melting Point | 131-134 °C | [3] |

| Boiling Point | 186-187 °C at 12 mmHg | [3] |

| IUPAC Name | 4-methyl-1,2-dihydropyridin-2-one | [2] |

| Synonyms | 4-Methyl-2(1H)-pyridinone, 2-Hydroxy-4-picoline, 4-Methyl-2-pyridinol |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 2-amino-4-methylpyridine, followed by hydrolysis.

Reaction Scheme:

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-4-methylpyridine

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Hydroxy-4-methylpyridine (CAS RN: 13466-41-6), a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to facilitate the evaluation of this compound.

Physicochemical Properties

This compound, also known as 4-Methyl-2(1H)-pyridinone, is an off-white to light brown crystalline powder.[1][3] It exists in tautomeric equilibrium with its pyridone form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H7NO | [4] |

| Molecular Weight | 109.13 g/mol | [4] |

| Melting Point | 131-134 °C | [4][5] |

| Boiling Point | 186-187 °C at 12 mmHg | [4][5] |

| Density | 1.212 g/cm³ | [3] |

| Appearance | Off-white to light brown crystalline powder | [1][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[6] Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding of a compound's dissolution behavior.[6][7][8]

Kinetic Solubility

Kinetic solubility is typically assessed in early drug discovery to quickly evaluate compounds.[7][9] This is often determined by adding a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration at which precipitation occurs.[6][8][9]

Table 2: Kinetic Solubility of this compound (Hypothetical Data)

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |

| Phosphate Buffered Saline (pH 7.4) | 25 | Nephelometry | Data not available |

| Simulated Gastric Fluid (pH 1.2) | 37 | Nephelometry | Data not available |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Nephelometry | Data not available |

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation.[6][10] It is typically determined using the shake-flask method over an extended period to ensure equilibrium is reached.[8]

Table 3: Thermodynamic Solubility of this compound (Hypothetical Data)

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |

| Water | 25 | 7.0 | Data not available |

| Ethanol | 25 | - | Data not available |

| Methanol | 25 | - | Data not available |

| Acetone | 25 | - | Data not available |

| Dichloromethane | 25 | - | Data not available |

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12][13] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[11][12][14]

Solid-State Stability

Solid-state stability is evaluated under accelerated and long-term storage conditions as per ICH Q1A(R2) guidelines.[13][14]

Table 4: Solid-State Stability of this compound (Hypothetical Data)

| Storage Condition | Duration | Appearance | Purity (%) by HPLC | Degradation Products (%) |

| 40°C / 75% RH | 6 Months | No change | Data not available | Data not available |

| 25°C / 60% RH | 12 Months | No change | Data not available | Data not available |

| Photostability (ICH Q1B) | - | No change | Data not available | Data not available |

Solution-State Stability

The stability of this compound in solution is critical for developing liquid formulations and for understanding its behavior in biological systems. Forced degradation studies are performed to identify potential degradation products and pathways.[13]

Table 5: Solution-State Stability of this compound (Forced Degradation - Hypothetical Data)

| Condition | Duration | Purity (%) by HPLC | Major Degradation Product(s) |

| 0.1 N HCl (aq) | 24 hours | Data not available | Data not available |

| 0.1 N NaOH (aq) | 24 hours | Data not available | Data not available |

| 3% H₂O₂ (aq) | 24 hours | Data not available | Data not available |

| Heat (60°C in Water) | 24 hours | Data not available | Data not available |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial.[10]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer, or organic solvent).

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[10]

-

Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration/Centrifugation: Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining undissolved solid.[8]

-

Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][15] A standard calibration curve should be used for accurate quantification.

References

- 1. innospk.com [innospk.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. 2-羟基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-羟基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. mastercontrol.com [mastercontrol.com]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. snscourseware.org [snscourseware.org]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to 2-Hydroxy-4-methylpyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methylpyridine, also known by its tautomeric name 4-methyl-2-pyridone, is a heterocyclic organic compound that has garnered interest as a versatile building block in synthetic chemistry. Its unique structural features and reactivity have made it a valuable intermediate in the preparation of a range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and known applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound (CAS No. 13466-41-6) is an aromatic heterocyclic compound with the molecular formula C₆H₇NO.[1][2] It exists in a tautomeric equilibrium with its pyridone form, 4-methyl-2(1H)-pyridone. This tautomerism is a key feature of its chemistry, influencing its reactivity and physical properties. While not as widely known as some other pyridine derivatives, this compound serves as a crucial intermediate in various synthetic routes.[3] Its applications span from the synthesis of agrochemicals to the development of pharmaceutical agents.[3][4] This guide will delve into the historical context of its discovery, the evolution of its synthesis, and a detailed look at its physicochemical properties and known biological relevance.

Discovery and Historical Perspective

Pinpointing the exact first synthesis of this compound is challenging based on currently available information. However, early investigations into pyridine chemistry by notable chemists like Adolf von Baeyer and Arthur Rudolf Hantzsch in the 19th century laid the groundwork for the synthesis of a wide array of pyridine derivatives.[5][6] The Hantzsch pyridine synthesis, first described in 1881, provided a general and versatile method for producing substituted pyridines, and it is plausible that early explorations into this reaction could have led to the synthesis of compounds like this compound.[7][8]

A definitive early characterization of this compound can be found in a 1965 publication in the Journal of Heterocyclic Chemistry by Bell et al., which reported its 1H NMR spectrum. This indicates that the compound was known and characterized by the mid-20th century. Further historical context on the broader class of pyridone alkaloids, of which this compound is a simple member, dates back to the 19th century with the isolation of ricinine.[1] The study of these natural products spurred interest in the synthesis and properties of the core pyridone structure.

The following diagram illustrates a simplified historical timeline of key developments in pyridine chemistry that contributed to the eventual synthesis and characterization of this compound.

Physicochemical Properties

This compound is typically an off-white to yellow-brown crystalline powder.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molecular Weight | 109.13 g/mol | |

| CAS Number | 13466-41-6 | [1][2] |

| Melting Point | 131-134 °C (lit.) | [1] |

| Boiling Point | 186-187 °C at 12 mmHg (lit.) | [1] |

| Appearance | Off-white to yellow-brown crystalline powder | [3] |

| Tautomerism | Exists in equilibrium with 4-methyl-2(1H)-pyridone | [9] |

The tautomeric nature of this compound is a critical aspect of its chemical behavior. The equilibrium between the hydroxy and pyridone forms can be influenced by factors such as the solvent and the presence of other functional groups. Computational studies have investigated the thermodynamics of this tautomerization, providing insights into the relative stabilities of the two forms.[9][10]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and practical laboratory-scale synthesis involves the diazotization of 2-amino-4-methylpyridine followed by hydrolysis. This method is a modification of a procedure reported by Adger and co-workers.

Synthesis from 2-Amino-4-methylpyridine

This method proceeds via the formation of a diazonium salt from 2-amino-4-methylpyridine, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.

Experimental Protocol:

-

Diazotization: 2-Amino-4-methylpyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

-

Hydrolysis: The reaction mixture is then gently heated to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

The following diagram illustrates the general workflow for this synthesis.

Other Synthetic Approaches

While the diazotization of the corresponding amine is a common method, other strategies for the synthesis of pyridones, in general, could be adapted for this compound. These include:

-

Hantzsch Pyridine Synthesis: While typically yielding dihydropyridines, subsequent oxidation can lead to the corresponding pyridine. The appropriate choice of starting materials, such as a β-ketoester, an aldehyde, and an ammonia source, could potentially be used to construct the 4-methyl-2-pyridone ring system.[6][7]

-

From Pyranones: Certain pyranone derivatives can be converted to pyridones by reaction with ammonia or primary amines.[5]

Biological Activity and Applications in Drug Development

While this compound itself is primarily utilized as a synthetic intermediate, the pyridone scaffold is present in a wide range of biologically active molecules.[3] Derivatives of 2-hydroxypyridines have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic agents.

The core structure of this compound provides a versatile platform for medicinal chemists. The hydroxyl group can be readily functionalized, and the pyridine ring can be further substituted to create libraries of compounds for screening in drug discovery programs. For instance, derivatives of 2-amino-4-methylpyridine, a close structural relative, have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[11]

Although direct evidence for the involvement of this compound in specific signaling pathways is lacking in the current literature, the broader class of pyridine derivatives is known to interact with a variety of biological targets. For example, studies on the metabolism of other pyridine compounds, such as 4-aminopyridine, have identified hydroxylation as a key metabolic pathway mediated by cytochrome P450 enzymes.[12] It is plausible that this compound could also be a metabolite of 4-methylpyridine in biological systems.

The following diagram depicts a hypothetical metabolic relationship where 4-methylpyridine is converted to this compound.

Conclusion

This compound, a compound with a rich, albeit not fully documented, history rooted in the early explorations of pyridine chemistry, stands as a valuable and versatile intermediate in modern organic synthesis. Its straightforward preparation and the reactivity of its tautomeric forms make it an attractive building block for the creation of more complex and functionally diverse molecules. While direct biological applications of the parent compound are not extensively reported, its structural motif is a key feature in numerous biologically active compounds, highlighting its importance in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of the discovery, history, synthesis, and properties of this compound, offering a solid foundation for researchers and professionals working in the chemical and pharmaceutical sciences. Further exploration into its potential biological activities and applications is a promising area for future research.

References

- 1. 2-ヒドロキシ-4-メチルピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Manufacturers of this compound, 99%, CAS 13466-41-6, H 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]

- 4. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. historyofscience.com [historyofscience.com]

- 7. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. innospk.com [innospk.com]

- 10. The biochemical conversion of 2-hydroxy-4-methylthiobutyric acid into methionine by the rat in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-Hydroxy-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-hydroxy-4-methylpyridine, a molecule of interest in medicinal chemistry and materials science. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual representations of its chemical nature and the workflow for its analysis.

Core Data Presentation

The crystallographic data for this compound is available through several entries in the Crystallography Open Database (COD). For the purpose of this guide, and due to the direct availability of detailed published data for a closely related analogue, the crystallographic parameters of 4-hydroxy-6-methylpyridin-2(1H)-one will be presented as a representative example of this class of compounds. The methodologies for obtaining such data are directly applicable to this compound.

Table 1: Crystal Data and Structure Refinement for 4-hydroxy-6-methylpyridin-2(1H)-one [1][2]

| Parameter | Value |

| Empirical Formula | C₆H₇NO₂ |

| Formula Weight | 125.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7082 (5) |

| b (Å) | 12.2988 (8) |

| c (Å) | 10.0418 (7) |

| β (°) | 91.303 (7) |

| Volume (ų) | 581.32 (8) |

| Z | 4 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Density (calculated) (Mg/m³) | 1.430 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| F(000) | 264 |

| Crystal Size (mm³) | 0.65 × 0.20 × 0.18 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Index ranges | -6 ≤ h ≤ 6, -15 ≤ k ≤ 15, -13 ≤ l ≤ 13 |

| Reflections collected | 2445 |

| Independent reflections | 1269 [R(int) = 0.024] |

| Completeness to θ = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1269 / 0 / 85 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.134 |

| R indices (all data) | R1 = 0.069, wR2 = 0.160 |

| Largest diff. peak and hole (e.Å⁻³) | 0.23 and -0.22 |

Table 2: Selected Bond Lengths (Å) for 4-hydroxy-6-methylpyridin-2(1H)-one [1][2]

| Bond | Length (Å) |

| O1—C2 | 1.251 (2) |

| O2—C4 | 1.345 (2) |

| N1—C2 | 1.374 (2) |

| N1—C6 | 1.381 (2) |

| C2—C3 | 1.432 (2) |

| C3—C4 | 1.365 (2) |

| C4—C5 | 1.417 (2) |

| C5—C6 | 1.347 (2) |

| C6—C7 | 1.491 (2) |

Table 3: Selected Bond Angles (°) for 4-hydroxy-6-methylpyridin-2(1H)-one [1][2]

| Angle | Value (°) |

| C6—N1—C2 | 123.5 (1) |

| O1—C2—N1 | 121.2 (1) |

| O1—C2—C3 | 123.7 (1) |

| N1—C2—C3 | 115.1 (1) |

| C4—C3—C2 | 120.9 (1) |

| O2—C4—C3 | 118.0 (1) |

| O2—C4—C5 | 123.5 (1) |

| C3—C4—C5 | 118.5 (1) |

| C6—C5—C4 | 119.5 (1) |

| C5—C6—N1 | 122.4 (1) |

| C5—C6—C7 | 121.2 (1) |

| N1—C6—C7 | 116.4 (1) |

Experimental Protocols

The following sections describe the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of pyridinone derivatives, adapted from the successful structure determination of 4-hydroxy-6-methylpyridin-2(1H)-one.[1][2] These protocols are highly relevant for the study of this compound.

Synthesis

The synthesis of the title compound's analogue involves the hydrolysis of a precursor. For instance, 4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized by placing 10.0 g of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 350 ml of 1 N hydrochloric acid.[1] The mixture is stirred at reflux for 72 hours, during which the product precipitates as a white solid.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a saturated solution. For the analogue, 100 mg of 4-hydroxy-6-methylpyridin-2(1H)-one was dissolved in 10 ml of a methanol-diethylether mixture (1:1, v/v).[1] This solution is placed in a glass vial, and slow evaporation of the solvent yields crystals of suitable quality for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at room temperature (e.g., 298 K) using Mo Kα radiation (λ = 0.71073 Å). The collected diffraction data are processed to obtain the unit cell dimensions and integrated intensities. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Tautomeric Relationship

This compound exists in a tautomeric equilibrium with its pyridone form, 4-methyl-1H-pyridin-2-one.[3] In the solid state, the pyridone tautomer is generally favored.

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a small organic molecule like this compound follows a standardized workflow from synthesis to final structure validation.

References

Quantum Chemical Analysis of 2-Hydroxy-4-methylpyridine: A Technical Guide

Introduction: 2-Hydroxy-4-methylpyridine (4-Methyl-2-pyridone) is a heterocyclic organic compound with significant relevance in medicinal chemistry and materials science.[1][2] Its chemical behavior is dominated by a fascinating prototropic tautomerism, existing in equilibrium between its enol (this compound) and keto (4-methyl-2(1H)-pyridinone) forms.[2] Understanding the structural, electronic, and vibrational properties of these tautomers is crucial for predicting their reactivity, designing novel derivatives, and interpreting experimental data. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-invasive tool to elucidate these properties at the molecular level.[3][4]

This technical guide provides an in-depth overview of the application of quantum chemical calculations to study this compound. It is intended for researchers, scientists, and drug development professionals, offering a summary of key computational findings, detailed methodologies, and a theoretical framework for similar investigations.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are used to model molecular systems and predict their properties.[5] The foundation of these calculations is solving the Schrödinger equation, though approximations are necessary for polyatomic systems.

-

Density Functional Theory (DFT): A widely used computational method that determines the electronic structure of a molecule by modeling its electron density.[4] It offers a favorable balance between computational cost and accuracy.[4] The B3LYP functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.[6][7]

-

Basis Sets: A set of mathematical functions used to represent the electronic wavefunctions of atoms in a molecule.[5] Larger basis sets, like 6-311++G(d,p), provide more flexibility in describing the electron distribution and yield more accurate results, albeit at a higher computational cost.[8]

-

Geometry Optimization: A process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure.[9]

-

Frequency Analysis: This calculation is performed on an optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman), which can be compared with experimental results.[6][7]

Tautomerism: The Enol-Keto Equilibrium

The most critical feature of this compound is its ability to exist as two tautomers: the aromatic enol form and the non-aromatic keto form. The position of this equilibrium is highly sensitive to the molecule's environment (gas phase vs. solvent) and substitution patterns.[1][10]

Computational studies on the parent 2-hydroxypyridine system show that in the gas phase, the energy difference between the two tautomers is very small, with some levels of theory suggesting the hydroxy form is slightly more stable.[1] However, in polar solvents and the solid state, the pyridone (keto) tautomer is predominantly favored.[1] This shift is attributed to the larger dipole moment of the keto form, leading to stronger solute-solvent interactions.

Energetic Stability

Quantum chemical calculations can precisely quantify the energy difference between tautomers. The relative stability is a key determinant of their population ratio at equilibrium.

| Tautomer System | Computational Method | Basis Set | Phase | Energy Difference (kcal/mol) | More Stable Form | Reference |

| 2-Hydroxypyridine / 2-Pyridone | MP2 | 6-31G** | Gas | ~0.3 | 2-Pyridone | [11] |

| 2-Hydroxypyridine / 2-Pyridone | QCISD(T) | TZV2P | Gas | ~0.7 (2.9 kJ/mol) | 2-Hydroxypyridine | [1] |

| 2-Amino-4-methylpyridine | B3LYP | 6-311++G(d,p) | Gas | 13.60 | Canonical (Amino) | [8] |

Note: Data for the parent 2-hydroxypyridine and a similarly substituted pyridine are presented to illustrate typical computational findings. The methyl group in the 4-position is expected to have a minor electronic effect on the tautomeric equilibrium.

Computational and Experimental Protocols

A combined theoretical and experimental approach provides the most comprehensive understanding of the molecule.

Quantum Chemical Calculation Workflow

A typical DFT-based investigation follows a standardized workflow.

Detailed Protocol:

-

Input Structure Generation: Create initial 3D coordinates for both the this compound and 4-methyl-2(1H)-pyridinone tautomers.

-

Geometry Optimization: Perform full geometry optimization using a chosen level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)). This finds the lowest energy conformation for each tautomer.[4]

-

Frequency Calculation: On the optimized structures, compute the vibrational frequencies at the same level of theory. This step serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[7]

-

It provides the theoretical infrared (IR) and Raman spectra, including frequencies and intensities, as well as zero-point vibrational energy (ZPVE) corrections.[6]

-

-

Property Analysis: From the calculation outputs, extract and analyze key data:

-

Thermodynamic Data: Compare the absolute energies (with ZPVE correction) of the two tautomers to determine their relative stability.

-

Geometric Parameters: Tabulate and compare key bond lengths and angles (e.g., C-O, O-H, C=O, N-H).

-

Vibrational Assignments: Assign the calculated vibrational modes by visualizing the atomic motions. Compare these with experimental spectra.[12]

-

Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity. Generate a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic or nucleophilic attack.[13]

-

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

Experimental vibrational spectra are essential for validating the results of quantum chemical calculations.

Methodology:

-

Sample Preparation: For Fourier Transform Infrared (FT-IR) spectroscopy, the solid sample of this compound is typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet. For Fourier Transform (FT)-Raman spectroscopy, the crystalline powder sample can be used directly.[9]

-

Data Acquisition:

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) in the experimental spectra are identified and compared with the scaled vibrational frequencies obtained from the DFT calculations.

Analysis of Calculated Properties

Optimized Geometrical Parameters

DFT calculations provide highly accurate molecular geometries. The key differences between the enol and keto tautomers are reflected in their bond lengths, which can be used as a structural signature.

| Parameter | Tautomer | Typical Bond Length (Å) | Description |

| C2-O | Enol | ~1.35 | Single bond character |

| O-H | Enol | ~0.97 | Hydroxyl group |

| C2=O | Keto | ~1.24 | Double bond character |

| N1-H | Keto | ~1.01 | Amide-like proton |

| C2-N1 | Enol | ~1.32 | Aromatic C-N bond |

| C2-N1 | Keto | ~1.38 | Single bond character |

Note: Values are illustrative based on DFT calculations of similar pyridone systems. Actual values will depend on the specific level of theory.

Vibrational Spectra Analysis

The vibrational spectra of the two tautomers are distinctly different, providing a clear experimental method for their identification. The most significant differences appear in the high-frequency region.

| Vibrational Mode | Enol Tautomer (cm⁻¹) | Keto Tautomer (cm⁻¹) | Intensity |

| O-H stretch | ~3400-3500 | - | Medium, Broad |

| N-H stretch | - | ~3300-3400 | Medium, Broad |

| C-H stretch (ring) | ~3000-3100 | ~3000-3100 | Medium-Weak |

| C-H stretch (methyl) | ~2900-3000 | ~2900-3000 | Medium-Weak |

| C=O stretch | - | ~1650-1680 | Strong |

| C=C / C=N stretch (ring) | ~1500-1620 | ~1500-1620 | Strong-Medium |

Note: Frequencies are approximate and based on typical DFT results for related compounds.[6][12] The C=O stretch is a particularly strong and unambiguous marker for the keto tautomer.

Conclusion

Quantum chemical calculations, particularly using DFT methods like B3LYP, serve as an indispensable tool for the detailed investigation of this compound. They provide quantitative insights into the delicate energetic balance of its tautomeric forms, predict their distinct geometric and vibrational characteristics, and elucidate electronic properties that govern their reactivity. The synergy between high-level computation and experimental spectroscopy offers a robust framework for understanding this important molecule, paving the way for its rational application in drug design and materials science.

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-羟基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 6. A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

Methodological & Application

The Versatile Role of 2-Hydroxy-4-methylpyridine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-4-methylpyridine, also known as 4-methyl-2-pyridone, is a highly versatile and valuable heterocyclic building block in organic synthesis. Its unique chemical structure, featuring both a nucleophilic nitrogen and an ambident oxygen/nitrogen nucleophilic center in its tautomeric pyridone form, allows for a diverse range of chemical transformations. This versatile reactivity profile has led to its widespread application in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document provides a detailed overview of its applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 13466-41-6 | [1] |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | White to grey to brown powder or crystals | [1] |

| Melting Point | 131-134 °C | [1] |

| Boiling Point | 186-187 °C at 12 mmHg | [1] |

| Assay | ≥99% | [1] |

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of important organic molecules. Its reactivity is primarily centered around the nucleophilicity of the ring nitrogen and the exocyclic oxygen, as well as electrophilic substitution on the pyridine ring.

Pharmaceutical Synthesis

This pyridone derivative is a crucial precursor for numerous active pharmaceutical ingredients (APIs). A notable application is in the synthesis of intermediates for drugs like Nevirapine, an anti-HIV agent. The synthesis often involves the introduction of a cyano group at the 3-position, followed by further functionalization.

Agrochemical Development

In the agrochemical industry, this compound is utilized in the creation of novel herbicides and pesticides. For instance, it can be a starting material for the synthesis of 2-bromo-5-methylpyridine, a valuable intermediate in this sector.

Dye Chemistry

The electron-rich nature of the 2-pyridone ring makes it an excellent coupling partner for diazonium salts in the synthesis of azo dyes. These dyes are known for their vibrant colors and are used in various applications, including textiles and printing.

Key Experimental Protocols

This section provides detailed experimental procedures for common and important transformations involving this compound.

Protocol 1: N-Alkylation of this compound

The N-alkylation of 2-pyridones is a fundamental reaction for introducing diverse substituents. The following protocol describes a general procedure for this transformation.

Reaction Principle: The reaction proceeds via the deprotonation of the pyridone nitrogen by a base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial for achieving high selectivity for N-alkylation over O-alkylation.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) or tetra-n-butylammonium fluoride (5.0 eq).[2]

-

Add anhydrous DMF or THF to achieve a concentration of 0.2-0.5 M.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension.[2]

-

Heat the reaction mixture to 60-80 °C or reflux as needed and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[2][3]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Benzyl chloride | (C₂H₅)₄NF | THF | Room Temp. | Overnight | 91 | [2] |

| Isobutyl bromide | (C₄H₉)₄NF | Acetonitrile | Reflux | 5 | - | [2] |

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

The synthesis of 2-alkoxy-4-methylpyridines can be achieved via the Williamson ether synthesis. This reaction favors O-alkylation under specific conditions.

Reaction Principle: The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, the pyridone is first deprotonated to form the pyridinate anion, which then acts as a nucleophile.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., THF, DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-alkoxy-4-methylpyridine.

| Alkyl Halide | Base | Solvent | Temperature | Yield (%) | Reference |

| Methyl iodide | NaOH | - | Reflux | High | [4] |

| Chloroacetic acid | NaOH (30% aq.) | Water | 90-100 °C | - | [5] |

Protocol 3: Electrophilic Nitration

Electrophilic substitution on the pyridine ring allows for the introduction of various functional groups. Nitration is a key example, typically occurring at the 3- or 5-position.

Reaction Principle: The pyridine ring is less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The reaction requires strong activating conditions. The hydroxyl group at the 2-position is an activating group, directing the incoming electrophile.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃) or Potassium nitrate (KNO₃)

-

Ice

-

Sodium hydroxide (NaOH) solution or Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a flask cooled in an ice bath (0-5 °C), slowly add this compound (1.0 eq) to concentrated sulfuric acid.[6]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the temperature between 30-45 °C.[6]

-

After the addition is complete, stir the mixture for an additional hour.[6]

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a sodium hydroxide solution or solid sodium bicarbonate to a pH of 6.5-7 to precipitate the product.[7]